molecular formula C17H18O B11871553 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene

1-(Benzyloxy)-4-(cyclopropylmethyl)benzene

Katalognummer: B11871553
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: ANPJWOCHLYWWSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a cyclopropylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene typically involves the reaction of benzyl alcohol with 4-(cyclopropylmethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)-4-(cyclopropylmethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethylbenzene.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclopropylmethylbenzene.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-(cyclopropylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    1-(Benzyloxy)-4-(ethyl)benzene: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.

    1-(Benzyloxy)-4-(propyl)benzene: Similar structure but with a propyl group instead of a cyclopropylmethyl group.

Uniqueness

1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Eigenschaften

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

1-(cyclopropylmethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C17H18O/c1-2-4-16(5-3-1)13-18-17-10-8-15(9-11-17)12-14-6-7-14/h1-5,8-11,14H,6-7,12-13H2

InChI-Schlüssel

ANPJWOCHLYWWSR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.